(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid
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Overview
Description
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is a fluorinated derivative of L-homocysteine, an amino acid that plays a crucial role in the metabolism of methionine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid typically involves the use of S-adenosyl-L-homocysteine and fluoromethyl iodide. The reaction is catalyzed by halide methyltransferases, which facilitate the transfer of the fluoromethyl group to the sulfur atom of L-homocysteine . The reaction conditions generally include mild temperatures and neutral pH to ensure the stability of the fluorinated product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biocatalysts, such as engineered human methionine adenosyltransferase, has been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The fluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid exerts its effects primarily through its interaction with methyltransferases. The fluoromethyl group is transferred to various nucleophiles, including oxygen, nitrogen, and sulfur atoms, through a polar S_N2 attack mechanism . This transfer alters the chemical properties of the target molecules, enhancing their stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
S-adenosyl-L-methionine (SAM): A natural methyl donor used in various methylation reactions.
Fluoromethylated SAM analogs: Synthetic derivatives used for specific fluoromethylation reactions.
Uniqueness
(2S)-2-Amino-4-(fluoromethylsulfanyl)butanoic acid is unique due to its specific fluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and reactivity compared to non-fluorinated analogs . This makes it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-4-(fluoromethylsulfanyl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO2S/c6-3-10-2-1-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REVAVDAFEFRPLL-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSCF)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CSCF)[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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